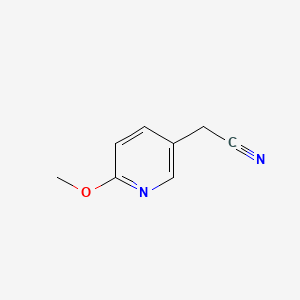
2-Hydroxy-5-methyl-γ-phenylbenzenepropanol-d5(Tolterodine Impurity)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-5-methyl-γ-phenylbenzenepropanol-d5, also known as Tolterodine Impurity, is a labeled analogue of 2-Hydroxy-5-methyl-γ-phenylbenzenepropanol. This compound is an impurity of Tolterodine, a medication used to treat overactive bladder. The molecular formula of 2-Hydroxy-5-methyl-γ-phenylbenzenepropanol-d5 is C16H13D5O2, and it has a molecular weight of 247.34.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-methyl-γ-phenylbenzenepropanol-d5 involves the incorporation of deuterium atoms into the structure of 2-Hydroxy-5-methyl-γ-phenylbenzenepropanol. This can be achieved through various deuteration techniques, which typically involve the use of deuterated reagents and solvents. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of 2-Hydroxy-5-methyl-γ-phenylbenzenepropanol-d5 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced reaction setups to achieve high yields and purity. The product is then purified using techniques such as chromatography to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
2-Hydroxy-5-methyl-γ-phenylbenzenepropanol-d5 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
科学的研究の応用
2-Hydroxy-5-methyl-γ-phenylbenzenepropanol-d5 is used in various scientific research applications, including:
Chemistry: As a labeled compound, it is used in studies involving reaction mechanisms and pathways.
Biology: It is used in metabolic studies to trace the fate of Tolterodine and its metabolites.
Medicine: It helps in the development and validation of analytical methods for the quantification of Tolterodine and its impurities.
Industry: It is used in quality control and assurance processes to ensure the purity and efficacy of Tolterodine
作用機序
The mechanism of action of 2-Hydroxy-5-methyl-γ-phenylbenzenepropanol-d5 is related to its role as an impurity of Tolterodine. Tolterodine acts as a competitive antagonist of muscarinic receptors, which are involved in bladder contraction. By blocking these receptors, Tolterodine reduces bladder contractions and helps manage overactive bladder symptoms. The labeled analogue, 2-Hydroxy-5-methyl-γ-phenylbenzenepropanol-d5, is used to study the pharmacokinetics and metabolism of Tolterodine.
類似化合物との比較
Similar Compounds
2-Hydroxy-5-methyl-γ-phenylbenzenepropanol: The non-deuterated analogue of 2-Hydroxy-5-methyl-γ-phenylbenzenepropanol-d5.
Tolterodine: The parent compound used to treat overactive bladder.
Fesoterodine: Another medication used to treat overactive bladder, similar in structure and function to Tolterodine
Uniqueness
2-Hydroxy-5-methyl-γ-phenylbenzenepropanol-d5 is unique due to the incorporation of deuterium atoms, which makes it valuable for tracing and studying the metabolic pathways of Tolterodine. This isotopic labeling provides insights into the pharmacokinetics and dynamics of the parent compound, aiding in the development of more effective and safer medications.
特性
CAS番号 |
1346605-35-3 |
|---|---|
分子式 |
C16H18O2 |
分子量 |
247.349 |
IUPAC名 |
4-methyl-2-(1,2,2,3,3-pentadeuterio-3-hydroxy-1-phenylpropyl)phenol |
InChI |
InChI=1S/C16H18O2/c1-12-7-8-16(18)15(11-12)14(9-10-17)13-5-3-2-4-6-13/h2-8,11,14,17-18H,9-10H2,1H3/i9D2,10D2,14D |
InChIキー |
MJPIYYRDVSLOME-BEHIUOGBSA-N |
SMILES |
CC1=CC(=C(C=C1)O)C(CCO)C2=CC=CC=C2 |
同義語 |
2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol-d5; 3-(2-Hydroxy-5-methylphenyl)-_x000B_3-phenylpropanol-d5; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![D-[4-13C]Galactose](/img/structure/B583689.png)

![D-[1,6-13C2]Galactose](/img/structure/B583692.png)


